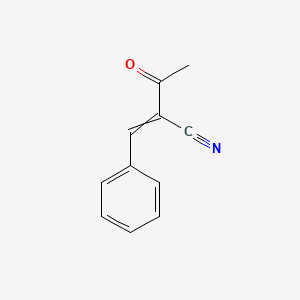

2-Benzylidene-3-oxobutanenitrile

Description

Structure

3D Structure

Properties

Molecular Formula |

C11H9NO |

|---|---|

Molecular Weight |

171.19 g/mol |

IUPAC Name |

2-benzylidene-3-oxobutanenitrile |

InChI |

InChI=1S/C11H9NO/c1-9(13)11(8-12)7-10-5-3-2-4-6-10/h2-7H,1H3 |

InChI Key |

NDNOMPCENZPULQ-UHFFFAOYSA-N |

Canonical SMILES |

CC(=O)C(=CC1=CC=CC=C1)C#N |

Origin of Product |

United States |

Advanced Synthetic Methodologies for 2 Benzylidene 3 Oxobutanenitrile and Its Analogues

Condensation Reactions for the Formation of 3-Oxonitriles and Related Structures

The formation of the 3-oxonitrile core is a fundamental step in the synthesis of 2-benzylidene-3-oxobutanenitrile. Condensation reactions provide a powerful and direct method for constructing the carbon-carbon bonds necessary for this framework.

Carbon-Carbon Bond Forming Reactions via Carboxylic Acid Esters and Nitriles

A primary strategy for synthesizing 3-oxonitriles involves the condensation between carboxylic acid esters and nitriles. This approach leverages the electrophilic nature of the ester's carbonyl carbon and the nucleophilic character of the α-carbon of the nitrile. The reaction typically proceeds through the formation of an enolate or a related nucleophilic species from the nitrile component, which then attacks the ester.

The reaction between a primary amide and a dehydrating agent like thionyl chloride or phosphorus oxychloride is a common method for preparing the nitrile starting material. pressbooks.pub This dehydration is not limited by steric hindrance, making it a versatile route. pressbooks.pub Nitriles can also be prepared via the SN2 reaction of an alkyl halide with a cyanide salt, which has the added advantage of extending the carbon chain. pressbooks.pubsavemyexams.com

Once the nitrile is formed, it can react with a Grignard reagent to produce a ketone, where the nitrile's carbon becomes the carbonyl carbon. pressbooks.pub This transformation highlights the electrophilic nature of the nitrile group. pressbooks.pub

Influence of Catalysts and Bases in Synthetic Yields and Selectivity

The choice of catalyst and base is critical in condensation reactions for the synthesis of 3-oxonitriles, significantly impacting reaction rates, yields, and selectivity. Bases are essential for deprotonating the α-carbon of the nitrile, generating the necessary nucleophile. The strength and steric properties of the base can influence the regioselectivity of deprotonation in more complex nitriles.

Catalysis plays a multifaceted role in these syntheses. In many multicomponent reactions (MCRs), which can produce complex molecules in a single step, a catalyst can direct the reaction pathway, enhance yields, and shorten reaction times. mdpi.com For instance, in the Hantzsch ester synthesis, which can proceed through several competing pathways, a catalyst can select for the desired route. mdpi.com Catalysts can also be crucial for achieving stereocontrol, leading to the preferential formation of one stereoisomer over others. mdpi.com

Targeted Synthesis of this compound

The synthesis of the specific target molecule, this compound, often involves the introduction of the benzylidene group onto a pre-formed 3-oxobutanenitrile (B1585553) framework or the construction of the entire molecule through a convergent approach.

Efficient One-Step Synthetic Routes to Alpha,Beta-Unsaturated Ketone Moieties

The α,β-unsaturated ketone moiety is a key structural feature of this compound. Efficient one-step methods for constructing this functionality are highly sought after. One common approach is the aldol (B89426) condensation, which can be catalyzed by either a strong base or a Lewis acid. researchgate.net However, this method can sometimes lead to undesired side reactions. researchgate.net

A more recent and milder approach involves the direct dehydrogenation of saturated ketones. researchgate.net This can be achieved using various transition metal catalysts, such as palladium or copper, or even under metal-free conditions. researchgate.net For example, a palladium-catalyzed aerobic oxidation can effectively introduce α,β-unsaturation. researchgate.net Another strategy involves the in-situ generation of a boron enolate from an enone via hydroboration, followed by a radical reaction to introduce the desired substituent. acs.org

The Baeyer-Villiger oxidation of (E)-α,β-unsaturated ketones can be used to synthesize (E)-vinyl esters. beilstein-journals.org This reaction can be performed with hydrogen peroxide and a dibenzyl diselenide pre-catalyst. beilstein-journals.org

| Reaction | Reagents | Product |

| Aldol Condensation | Ketone/Aldehyde, Base/Acid | α,β-Unsaturated Ketone |

| Dehydrogenation | Saturated Ketone, Catalyst (e.g., Pd, Cu) | α,β-Unsaturated Ketone |

| Hydroboration/Radical Reaction | Enone, Catecholborane, Radical Source | α-Substituted Ketone |

| Baeyer-Villiger Oxidation | α,β-Unsaturated Ketone, H2O2, (BnSe)2 | Vinyl Ester |

Multi-Component Reaction Approaches for Accessing Substituted Frameworks

Multicomponent reactions (MCRs) offer a highly efficient strategy for the synthesis of complex molecules like substituted this compound analogues from simple starting materials in a single pot. frontiersin.org This approach aligns with the principles of atom economy and reduces the need for multiple purification steps. frontiersin.org

A notable example is the three-component reaction of benzaldehyde (B42025), malononitrile (B47326), and a barbituric acid derivative, which can yield biologically active pyrano[2,3-d]-pyrimidinones. frontiersin.org Similarly, a four-component reaction of benzaldehyde, malononitrile, hydrazine (B178648) hydrate (B1144303), and ethyl acetoacetate (B1235776) can produce dihydropyrano[2,3-c]pyrazoles. frontiersin.org These reactions demonstrate the power of MCRs to rapidly generate molecular diversity. frontiersin.org

The Passerini and Ugi reactions are other well-known MCRs that can be adapted to synthesize complex structures. nih.govnih.gov For instance, a Passerini reaction followed by deprotection and acyl migration can produce valuable protease inhibitor scaffolds. nih.gov The strategic replacement of components in these reactions can lead to novel molecular frameworks. nih.gov

Innovations in Green Chemistry and Sustainable Synthesis Relevant to Benzylidene Structures

The principles of green chemistry are increasingly influencing the design of synthetic routes for benzylidene-containing compounds, aiming to reduce environmental impact and improve sustainability. researchfloor.orgresearchgate.net

Key aspects of green chemistry in this context include:

Waste Prevention: Designing syntheses that minimize the generation of hazardous waste. solubilityofthings.comwjarr.com This can be achieved through atom-economical reactions like MCRs. wjarr.com

Use of Renewable Feedstocks: Utilizing starting materials derived from renewable biological sources rather than depleting fossil fuels. researchfloor.orgsolubilityofthings.com

Energy Efficiency: Developing reactions that proceed under mild conditions, reducing energy consumption. solubilityofthings.comwjarr.com Microwave-assisted synthesis and catalysis are key innovations in this area. wjarr.comresearchgate.net

Safer Solvents and Reagents: Replacing hazardous solvents and reagents with greener alternatives. researchgate.net This includes the use of water or deep eutectic solvents. mdpi.comresearchgate.net

Catalysis: Employing catalysts to enhance reaction efficiency and selectivity, often allowing for milder reaction conditions. researchfloor.orgresearchgate.net Biocatalysis, using enzymes or whole microorganisms, is a particularly promising green approach. solubilityofthings.com

For example, the use of a water-soluble supramolecular β-cyclodextrin as a catalyst in a three-component reaction of aldehydes, amines, and dimethylacetylenedicarboxylate demonstrates a sustainable method for synthesizing pyrrolidine-2-one derivatives. frontiersin.org

| Green Chemistry Principle | Application in Benzylidene Synthesis |

| Waste Prevention | Use of Multicomponent Reactions (MCRs) |

| Renewable Feedstocks | Deriving starting materials from biomass |

| Energy Efficiency | Microwave-assisted synthesis, catalysis |

| Safer Solvents | Use of water, deep eutectic solvents |

| Catalysis | Biocatalysis, supramolecular catalysts |

Elucidation of Reactivity and Mechanistic Pathways of 2 Benzylidene 3 Oxobutanenitrile

Cycloaddition Reactions Involving 2-Benzylidene-3-oxobutanenitrile as a Dienophile

This compound is a versatile reagent in cycloaddition reactions, where it primarily functions as a dienophile due to its electron-deficient nature. This reactivity is attributed to the presence of electron-withdrawing cyano and carbonyl groups attached to the double bond. These groups lower the energy of the Lowest Unoccupied Molecular Orbital (LUMO) of the dienophile, facilitating its interaction with the Highest Occupied Molecular Orbital (HOMO) of a diene in Diels-Alder reactions or with a 1,3-dipole in 1,3-dipolar cycloadditions. organic-chemistry.orgyoutube.com

The Diels-Alder reaction is a powerful tool for the construction of six-membered rings, proceeding via a [4+2] cycloaddition between a conjugated diene and a dienophile. libretexts.orglibretexts.org In the context of this compound, its activated double bond readily engages with various dienes.

The regioselectivity of the Diels-Alder reaction, which describes the orientation of the diene and dienophile in the product, is a critical aspect. masterorganicchemistry.com When an unsymmetrical diene reacts with an unsymmetrical dienophile like this compound, the formation of constitutional isomers is possible. masterorganicchemistry.com The outcome is largely governed by the electronic properties of the substituents on both the diene and the dienophile. masterorganicchemistry.comnih.gov Generally, in normal electron demand Diels-Alder reactions, the most nucleophilic carbon of the diene bonds to the most electrophilic carbon of the dienophile. nih.gov

Diels-Alder reactions are typically classified based on the electronic nature of the reactants. In a "normal" electron demand Diels-Alder reaction, the diene is electron-rich, and the dienophile is electron-poor. nih.gov Conversely, an "inverse" electron demand Diels-Alder reaction involves an electron-poor diene and an electron-rich dienophile. nih.gov

This compound, with its electron-withdrawing cyano and carbonyl groups, is a classic example of an electron-poor dienophile. youtube.com This electronic characteristic makes it an ideal candidate for normal electron demand Diels-Alder reactions. The electron-withdrawing groups increase the electrophilicity of the double bond, making it more susceptible to attack by an electron-rich diene. youtube.com Theoretical studies, such as those employing Frontier Molecular Orbital (FMO) theory, can predict the regioselectivity by analyzing the interaction between the diene's HOMO and the dienophile's LUMO. nih.govchemtube3d.com The reaction proceeds in a way that allows for the greatest overlap between the largest lobes of the respective frontier orbitals. chemtube3d.com

Substituents on both the diene and the dienophile can significantly influence the rate and regioselectivity of the Diels-Alder reaction. nih.govnih.gov Electron-donating groups on the diene increase its HOMO energy, accelerating the reaction with an electron-poor dienophile like this compound. youtube.com Conversely, electron-withdrawing groups on the diene would decrease its reactivity in a normal electron demand scenario.

For the dienophile, substituents on the benzylidene portion of this compound can also modulate its reactivity. Electron-withdrawing groups on the aromatic ring would further decrease the LUMO energy, potentially increasing the reaction rate. Conversely, electron-donating groups on the aryl ring might decrease its reactivity. The regiochemical outcome is also sensitive to these substituent effects. nih.gov For instance, in reactions involving substituted juglones, an aromatic substituent at the β-position of the dienophile was found to have a crucial effect on the regiochemical outcome of the Diels-Alder reaction. nih.gov

Table 1: Effect of Substituents on Diels-Alder Reactivity

| Reactant | Substituent Type on Diene | Substituent Type on Dienophile (this compound) | Expected Effect on Rate (Normal Demand) |

| Diene | Electron-Donating | - | Increase |

| Diene | Electron-Withdrawing | - | Decrease |

| Dienophile | - | Electron-Withdrawing on Aryl Group | Increase |

| Dienophile | - | Electron-Donating on Aryl Group | Decrease |

This table provides a generalized prediction of substituent effects.

Beyond Diels-Alder reactions, this compound can also participate in 1,3-dipolar cycloadditions. This class of reactions involves a 1,3-dipole reacting with a dipolarophile (in this case, this compound) to form a five-membered heterocyclic ring. organic-chemistry.orgwikipedia.org

Aryl azides are common 1,3-dipoles used in cycloaddition reactions. wikipedia.org The reaction of an aryl azide (B81097) with an alkene like this compound leads to the formation of a triazoline ring, which can subsequently rearrange. The reactivity in these cycloadditions is also governed by FMO theory, similar to Diels-Alder reactions. organic-chemistry.org Electron-withdrawing groups on the dipolarophile, such as the cyano and carbonyl groups in this compound, facilitate the reaction with electron-rich dipoles. organic-chemistry.org

Other 1,3-dipoles, such as nitrile oxides and nitrones, also react with activated alkenes. youtube.comslideshare.net For instance, the reaction of a nitrile oxide with this compound would be expected to yield an isoxazoline (B3343090) derivative. The regioselectivity of these reactions can often lead to a mixture of products, depending on the specific dipole and dipolarophile used. youtube.com

The 1,3-dipolar cycloaddition of this compound with various nitrogen-containing 1,3-dipoles is a valuable method for synthesizing a wide array of nitrogen-containing heterocycles. wikipedia.orgresearchgate.netnih.gov These reactions provide direct access to five-membered rings with one or more nitrogen atoms.

For example, the reaction with aryl azides can lead to the formation of triazoles after rearrangement of the initial cycloadduct. beilstein-journals.org Similarly, reactions with nitrile oxides afford isoxazoles, and reactions with nitrones produce isoxazolidines. youtube.com The diversity of available 1,3-dipoles allows for the synthesis of a broad spectrum of heterocyclic compounds with potential applications in various fields of chemistry.

Table 2: Examples of Heterocyclic Adducts from 1,3-Dipolar Cycloadditions

| 1,3-Dipole | Dipolarophile | Resulting Heterocycle (General Structure) |

| Aryl Azide | This compound | Triazole (after rearrangement) |

| Nitrile Oxide | This compound | Isoxazole (B147169) |

| Nitrone | This compound | Isoxazolidine |

1,3-Dipolar Cycloaddition Reactions

Nucleophilic Addition Reactions of this compound

The reactivity of this compound is significantly influenced by the presence of an α,β-unsaturated ketone moiety. This structural feature renders the β-carbon atom electrophilic and susceptible to attack by nucleophiles.

This compound, as an α,β-unsaturated carbonyl compound, readily participates in Michael addition reactions. In these reactions, nucleophiles add to the electrophilic β-position of the unsaturated system. nih.gov This type of reaction is a cornerstone in organic synthesis for the formation of carbon-carbon bonds. The general mechanism involves the addition of a soft nucleophile, such as an enolate or a Gilman reagent, to the β-carbon of the conjugated system.

The reaction of aryl/alkylidene malononitriles with anilines, mediated by tert-butyl hydrogen peroxide (TBHP), proceeds through an aza-Michael addition as part of a radical rearrangement sequence. This process is notable for the in situ generation of hydrogen cyanide (HCN), which then participates in the synthesis of α-aminonitriles and α-aminoamides. This method is advantageous due to its metal-free conditions and avoidance of external cyanide sources. organic-chemistry.org

A metal-free protocol catalyzed by DBU has been developed for the Michael addition of 3-benzylidene succinimides to chalcones, resulting in the formation of benzylidene succinimide-tethered propanones. rsc.org These reactions are characterized by their mild conditions and the straightforward isolation of products. rsc.org

The reaction of this compound with hydrazine (B178648) derivatives can lead to a variety of heterocyclic products. For instance, the reaction of ethyl 2-oxo-2H-chromene-3-carboxylate with hydrazine hydrate (B1144303) has been a subject of study. While earlier reports suggested the formation of a simple hydrazide, subsequent investigations revealed that the reaction can yield salicylaldehyde (B1680747) azine and malonohydrazide. mdpi.com The specific products formed are often dependent on the reaction conditions and the nature of the substituents on both the nitrile and the hydrazine. nih.gov

Generally, nitrilimines, which can be generated in situ, react with hydrazones to form acyclic adducts that can subsequently cyclize to form s-tetrazines. nih.gov In contrast, their reaction with nitrile oxides often leads to 1,3-dipolar cycloaddition products like oxadiazoles. nih.gov The reaction of C-acetyl-, C-benzoyl-, and C-(2-naphthoyl)nitrilimines with 1-acetyl- and 1-formyl-1-methylhydrazines yields acyclic adducts, which upon thermal cyclization, can form tetrahydro-1,2,4,5-tetrazines. nih.gov

The interaction of benzoyl isothiocyanate with 1-alkyl-2-isopropylidenehydrazines results in the formation of 1,3,4,6-oxatriazepine-5-thione derivatives, while the corresponding benzylidenehydrazines tend to yield non-cyclic products under similar conditions. rsc.org

Active methylene (B1212753) compounds, which possess a CH₂ group flanked by two electron-withdrawing groups, are excellent nucleophiles for conjugate addition reactions with this compound. scispace.comresearchgate.net These reactions, often catalyzed by a base like piperidine (B6355638), lead to the formation of a new carbon-carbon bond at the β-position of the nitrile. scispace.comresearchgate.net

For instance, the reaction of (Z)-2-arylidenebenzo[b]thiophen-3(2H)-ones with active methylene compounds such as ethyl cyanoacetate (B8463686) and malononitrile (B47326) in ethanol (B145695) with a piperidine catalyst results in the synthesis of 2-amino-4-aryl-4H-1-benzothieno[3,2-b]pyran-3-carboxylates and 2-amino-4-aryl-3-cyano-4H-1-benzothieno[3,2-b]pyrans, respectively. scispace.comresearchgate.net

The use of ionic liquids like [bmIm]OH can serve as both a catalyst and a reaction medium for Michael additions. organic-chemistry.org While it promotes monoaddition to α,β-unsaturated ketones, it often leads to bis-addition with open-chain 1,3-dicarbonyl compounds and α,β-unsaturated esters and nitriles. organic-chemistry.org

Table 1: Examples of Nucleophilic Addition Reactions with Active Methylene Compounds

| Nucleophile | Product Type | Catalyst | Reference |

| Ethyl Cyanoacetate | 2-Amino-4-aryl-4H-1-benzothieno[3,2-b]pyran-3-carboxylate | Piperidine | scispace.comresearchgate.net |

| Malononitrile | 2-Amino-4-aryl-3-cyano-4H-1-benzothieno[3,2-b]pyran | Piperidine | scispace.comresearchgate.net |

| β-Dicarbonyl Compounds | Michael Adducts | Triphenylphosphine/Tributylphosphine | organic-chemistry.org |

| Malonates | 1,5-Ketoesters | Primary Amine-Thiourea | organic-chemistry.org |

Cascade and Multi-Step Reaction Mechanisms Facilitated by the this compound Scaffold

The unique structural features of this compound make it an ideal substrate for cascade and multi-step reactions, enabling the efficient synthesis of complex heterocyclic and carbocyclic frameworks. nih.govrug.nl These reactions, also known as domino or tandem reactions, involve a sequence of intramolecular or intermolecular transformations where the subsequent reaction is a consequence of the functionality generated in the previous step. nih.gov

The mechanism of complex transformations involving this compound often begins with a nucleophilic attack on the β-carbon, followed by a series of cyclization and rearrangement steps. For example, a three-component reaction involving 2-unsubstituted imidazole (B134444) N-oxides, 3-ketonitriles (such as this compound), and aldehydes proceeds via a sequential Knoevenagel condensation/Michael addition under mild, catalyst-free conditions. rsc.org This can be further extended to a cascade of Knoevenagel condensation/Michael addition/dehydration to yield (Z)-2-aroyl-3-(1H-imidazol-2-yl)-acrylonitriles. rsc.org

Theoretical studies, such as those employing Density Functional Theory (DFT), have been instrumental in elucidating the mechanisms of such complex reactions. For instance, the [3+2] cycloaddition reaction between nitrilimines and substituted succinimides has been computationally studied to understand the reaction mechanism and stereoselectivity. researchgate.net Similarly, the mechanism of the reaction between 2-pyridylselenyl reagents and nitriles has been investigated using theoretical methods, which pointed towards an asynchronous cycloaddition process. rsc.org

The identification and characterization of reaction intermediates are crucial for understanding the detailed mechanistic pathways of complex transformations. Spectroscopic techniques such as UV-vis, EPR, and X-ray absorption spectroscopy, often combined with stopped-flow methods, are employed to detect and characterize transient species. nih.gov

In some enzymatic reactions involving copper-dependent enzymes, multiple intermediates have been observed and characterized. nih.gov For example, in the reaction of a formylglycine-generating enzyme (FGE), three distinct intermediates (A, B, and C) were identified using a combination of spectroscopic techniques and theoretical calculations. Intermediate B was assigned as a Cu(I)-sulfenate-thioaldehyde complex, while intermediate C was identified as a Cu(I)-sulfenate-HS⁻ species. nih.gov

In the context of carbapenem (B1253116) hydrolysis by metallo-β-lactamases, a reaction intermediate has been trapped and characterized using stopped-flow experiments, rapid freeze-quench EPR, and Raman spectroscopy. nih.gov This intermediate was identified as a metal-bound anionic species formed after the cleavage of the β-lactam bond. nih.gov The characterization of such intermediates provides valuable insights that can aid in the design of enzyme inhibitors. nih.gov

Computational Chemistry Investigations of 2 Benzylidene 3 Oxobutanenitrile

Density Functional Theory (DFT) Calculations for Reaction Pathway Analysis

Density Functional Theory (DFT) has become a cornerstone of computational chemistry for studying the electronic structure and energetics of molecules, making it particularly well-suited for analyzing reaction pathways. While comprehensive DFT studies specifically on 2-benzylidene-3-oxobutanenitrile are not extensively documented in publicly available literature, the principles can be illustrated through its known reactivity and by examining studies on analogous systems. It is established that this compound can act as a dienophile in [4+2] cycloaddition reactions. For instance, DFT calculations at the B3LYP/6-31G(d) level of theory for the reaction with 2-methyl-1,3-butadiene indicate a polar mechanism.

Evaluation of Activation Energies and Transition State Structures

A key application of DFT in reaction mechanism analysis is the calculation of activation energies (Ea) and the characterization of transition state (TS) geometries. The activation energy represents the energy barrier that must be overcome for a reaction to occur, while the transition state is the highest energy point along the reaction coordinate.

For a typical polar Diels-Alder reaction, which is relevant to this compound, DFT calculations can elucidate the energetics of the reaction pathway. For example, in a study of the polar Diels-Alder reactions of cyclopentadiene (B3395910) with various cyanoethylene derivatives, activation Gibbs free energies were found to range from 12.7 to 25.9 kcal/mol. nih.gov These calculations help in understanding the feasibility and kinetics of a reaction.

The transition state structure reveals the geometry of the interacting molecules at the point of maximum energy. For cycloaddition reactions, the synchronicity of bond formation can be determined from the lengths of the forming bonds in the transition state. An asynchronous transition state, where the two new sigma bonds are not formed to the same extent, is common in polar Diels-Alder reactions.

Table 1: Illustrative Activation Energies for Polar Cycloaddition Reactions (Data from analogous systems)

| Reactants | Reaction Type | Computational Method | Activation Energy (kcal/mol) | Reference |

| Cyclopentadiene + Cyanoethylene | Diels-Alder | DFT (B3LYP/6-31G) | 25.9 | nih.gov |

| Cyclopentadiene + 1,1-Dicyanoethylene | Diels-Alder | DFT (B3LYP/6-31G) | 16.5 | nih.gov |

| Benzonitrile (B105546) N-oxide + Nitroethene | [3+2] Cycloaddition | DFT (M06-2X/6-31+G(d)) | ~10-15 | researchgate.netresearchgate.net |

This table provides representative data from studies on similar polar cycloaddition reactions to illustrate the typical range of activation energies calculated by DFT methods. Specific values for this compound are not available in the cited literature.

Application of Global and Local Reactivity Descriptors

Conceptual DFT provides a framework to quantify the reactivity of molecules using global and local descriptors. These descriptors are derived from the changes in energy with respect to the number of electrons.

Chemical Potential (μ): Related to the negative of electronegativity, it indicates the escaping tendency of electrons.

Chemical Hardness (η): Measures the resistance to a change in electron distribution.

Global Electrophilicity Index (ω): Quantifies the ability of a species to accept electrons.

Local Reactivity Descriptors , such as the Fukui function (f(r)) , are used to identify the most reactive sites within a molecule for nucleophilic or electrophilic attack. The condensed Fukui function, which partitions the reactivity among the individual atoms, is especially valuable for molecules with multiple reactive sites like this compound. This allows for the prediction of regioselectivity in reactions.

Table 2: Representative Global Reactivity Descriptors for α,β-Unsaturated Systems (Illustrative Data)

| Compound | HOMO (eV) | LUMO (eV) | Chemical Hardness (η) | Electrophilicity Index (ω) |

| Acrolein | -7.92 | -1.85 | 3.04 | 2.98 |

| Methyl vinyl ketone | -7.65 | -1.63 | 3.01 | 2.89 |

| Benzaldehyde (B42025) | -7.10 | -1.52 | 2.79 | 2.75 |

This table presents illustrative data for common α,β-unsaturated compounds to demonstrate the application of global reactivity descriptors. Data for this compound would require specific calculations.

Elucidation of Regioselectivity and Stereoselectivity through Theoretical Models

DFT calculations are instrumental in explaining and predicting the regioselectivity and stereoselectivity of chemical reactions. By comparing the activation energies of different possible reaction pathways leading to different regioisomers or stereoisomers, the most favorable product can be identified.

In the context of a Diels-Alder reaction involving an unsymmetrical diene and dienophile like this compound, different regioisomeric products (e.g., ortho and meta adducts) are possible. DFT calculations of the transition state energies for each pathway can predict which regioisomer will be preferentially formed. Similarly, the preference for endo or exo stereoisomers can be determined by comparing the energies of the corresponding transition states. The observed selectivity is often a result of a combination of electronic (orbital interactions) and steric effects, all of which can be modeled using DFT. For instance, in [3+2] cycloaddition reactions of related systems, the regioselectivity has been successfully explained by analyzing the local Parr functions, a local reactivity descriptor.

Molecular Orbital Theory Applications

Molecular Orbital (MO) theory provides a complementary perspective to DFT by focusing on the interactions of individual orbitals.

Frontier Molecular Orbital (FMO) Analysis in Reactivity Prediction

Frontier Molecular Orbital (FMO) theory simplifies the picture of chemical reactivity by considering only the interactions between the HOMO of one reactant and the LUMO of the other. The energy gap between the interacting HOMO and LUMO is a key factor in determining the reaction rate; a smaller gap generally leads to a more favorable interaction and a faster reaction.

For a polar Diels-Alder reaction, the interaction can be either HOMO(diene)-LUMO(dienophile) or HOMO(dienophile)-LUMO(diene). In the case of this compound, which is an electron-deficient alkene due to the presence of the acetyl and cyano groups, the LUMO energy is expected to be low. Therefore, in reactions with electron-rich dienes, the dominant interaction will be HOMO(diene)-LUMO(dienophile).

FMO analysis can also predict regioselectivity by examining the relative sizes of the orbital coefficients on the atoms involved in bond formation. The atoms with the largest coefficients on the interacting HOMO and LUMO will preferentially bond.

Table 3: Illustrative Frontier Molecular Orbital Energies (Data from analogous systems)

| Compound | HOMO (eV) | LUMO (eV) | HOMO-LUMO Gap (eV) |

| Cyclopentadiene | -6.01 | 2.99 | 9.00 |

| Maleic Anhydride | -8.30 | -2.40 | 5.90 |

| Nitroethene | -8.09 | -2.87 | 5.22 |

This table provides examples of FMO energies for common dienes and dienophiles. Specific values for this compound would need to be calculated.

Conformational Analysis and Energetic Profiles

The three-dimensional structure of a molecule can significantly influence its reactivity. This compound possesses several rotatable bonds, leading to different possible conformers. Conformational analysis using DFT involves calculating the relative energies of these different spatial arrangements to identify the most stable conformer(s).

The key dihedral angles in this compound include the rotation around the bond connecting the phenyl ring to the double bond and the rotation around the single bond between the double bond and the carbonyl group. The planarity of the molecule affects the extent of π-conjugation, which in turn influences its electronic properties and reactivity.

A potential energy surface (PES) scan can be performed by systematically varying a specific dihedral angle and calculating the energy at each step. This provides an energetic profile of the conformational landscape, revealing the energy barriers between different conformers. The most stable conformer will be the one that predominates in solution and is likely the one that participates in chemical reactions. Theoretical studies on similar chalcone-like molecules have shown that s-cis and s-trans conformers can exist, with their relative stability depending on the substitution pattern.

Advanced Spectroscopic and Crystallographic Characterization of 2 Benzylidene 3 Oxobutanenitrile

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment

Detailed experimental data for the ¹H NMR and ¹³C NMR of 2-benzylidene-3-oxobutanenitrile, which would be essential for assigning the chemical environment of its protons and carbon atoms, could not be located.

Proton Nuclear Magnetic Resonance (¹H NMR) Analysis

Specific chemical shifts (δ), coupling constants (J), and signal multiplicities for the protons of this compound are not reported in the available literature.

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Analysis

Verifiable ¹³C NMR spectral data, which would identify the chemical shifts of the carbonyl, cyano, and various aromatic and aliphatic carbons, remain un-documented.

Infrared (IR) Spectroscopy for Characteristic Functional Group Signatures

While the IR spectrum of this compound would be expected to show characteristic absorption bands for the nitrile (C≡N), carbonyl (C=O), and alkene (C=C) functional groups, specific wavenumber data from experimental sources are not available.

Mass Spectrometry (MS) for Molecular Ion and Fragmentation Pathway Identification

Information regarding the molecular ion peak (M+) and the characteristic fragmentation pattern of this compound under mass spectrometric analysis could not be found.

X-ray Crystallography for Definitive Solid-State Structure Determination

There are no published reports on the single-crystal X-ray diffraction analysis of this compound. Therefore, precise data on its solid-state conformation, bond lengths, and bond angles are unavailable.

Confirmation of Stereochemistry and Isomeric Forms

Without crystallographic data, definitive experimental confirmation of the compound's stereochemistry (e.g., E/Z isomerism at the benzylidene double bond) is not possible.

Analysis of Crystal Packing and Intermolecular Interactions

A pertinent example for this analysis is the crystal structure of 2-(4-methylbenzylidene)malononitrile, which shares the core benzylidenenitrile framework. In the crystal structure of this analogue, the molecules are observed to stack in a head-to-tail fashion. researchgate.net This arrangement is a common packing motif for polar molecules, as it serves to minimize electrostatic repulsion and maximize attractive van der Waals forces. The planarity of the molecule, a characteristic feature of the benzylidene moiety, further facilitates this efficient packing. researchgate.net

Furthermore, π-π stacking interactions between the aromatic rings of adjacent molecules are a significant stabilizing force. These interactions are crucial in the formation of supramolecular assemblies in many aromatic compounds. The parallel displacement of the aromatic rings in the crystal lattice allows for favorable orbital overlap, contributing to the cohesion of the crystalline structure. The interplay of these various intermolecular forces results in a well-defined, three-dimensional supramolecular network. nih.gov

To provide a clearer, quantitative understanding of the crystallographic parameters, the following table summarizes the data for the analogous compound, 2-(4-methylbenzylidene)malononitrile. researchgate.net

| Crystallographic Parameter | Value |

| Chemical Formula | C₁₁H₈N₂ |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 7.269 (2) |

| b (Å) | 7.915 (2) |

| c (Å) | 15.688 (5) |

| α (°) | 90 |

| β (°) | 98.24 (3) |

| γ (°) | 90 |

| Volume (ų) | 893.3 (5) |

| Z | 4 |

Table 1: Crystallographic Data for 2-(4-methylbenzylidene)malononitrile

The specific intermolecular contacts and their geometric parameters are crucial for a detailed understanding of the crystal packing. The table below outlines the key intermolecular interactions observed in the crystal structure of 2-(4-methylbenzylidene)malononitrile, which are representative of the types of interactions expected in this compound.

| Interaction Type | Donor-H···Acceptor | Distance (Å) | **Angle (°) ** |

| C-H···N | C7-H7A···N1 | 2.62 | 148 |

| C-H···π | C8-H8A···Cg1 | 2.85 | 135 |

Table 2: Significant Intermolecular Interactions in 2-(4-methylbenzylidene)malononitrile (Cg1 represents the centroid of the benzene (B151609) ring)

Synthesis and Reactivity of 2 Benzylidene 3 Oxobutanenitrile Derivatives and Analogues

Strategic Modifications on the Benzylidene Moiety

The synthesis of 2-benzylidene-3-oxobutanenitrile derivatives with a modified benzylidene ring is often achieved through a one-step condensation reaction. This typically involves treating a substituted benzaldehyde (B42025) with a compound containing an active methylene (B1212753) group, such as acetoacetamide, in the presence of a catalyst like L-proline in a suitable solvent like ethanol (B145695) at room temperature. nih.gov This method allows for the introduction of a variety of substituents onto the aromatic ring of the benzylidene moiety.

However, not all substitutions proceed with equal success. For instance, attempts to synthesize derivatives using 4-fluorobenzaldehyde, 3-chlorobenzaldehyde, and 2-hydroxybenzaldehyde have been reported to be unsuccessful in yielding the desired products. nih.gov Similarly, the use of heterocyclic aldehydes has also presented challenges. nih.gov

The nature of the substituent on the benzylidene ring significantly influences the reactivity and properties of the resulting molecule. For example, derivatives bearing nitro groups at the 3- and 4-positions of the aryl ring have demonstrated notable antimicrobial activity. nih.gov Halogen substitutions at the 2- and 4-positions have also been found to be beneficial for such activity. nih.gov Conversely, the introduction of hydrophilic groups has been observed to diminish antibacterial efficacy. nih.gov An electronegative cyano group at the ortho position has been shown to impart specific activity against Gram-negative bacteria. nih.gov

Structural Variations on the 3-Oxobutanenitrile (B1585553) Core

Modifications to the 3-oxobutanenitrile core of this compound analogues have been investigated to explore the impact on their chemical behavior. One common variation involves the replacement of the nitrile group with other electron-withdrawing groups, such as an amide. For instance, 2-benzylidene-3-oxobutanamide derivatives have been synthesized and studied. nih.govrsc.org

The reactivity of these analogues can be influenced by the nature of the substituent at the 2-position of the core. For example, in reactions involving 2-substituted-3-(4-oxo-4H-chromen-3-yl)acrylonitriles with nucleophiles like benzylamine (B48309) and p-toluidine, the initial step is a nucleophilic attack at the C-2 position of the γ-pyrone ring. semanticscholar.org This is followed by the addition of the carbonyl oxygen onto the nitrile function, leading to further transformations that depend on the specific substrate and nucleophile used. semanticscholar.org

The synthesis of related structures, such as 3-oxonitriles, can be achieved through the condensation of carboxylic acid esters with carboxylic acid nitriles in the presence of strong bases. google.com However, the acylation of less acidic aliphatic nitriles often requires elevated temperatures, which can lead to undesired side reactions and lower yields. google.com

Elucidation of Structure-Reactivity Relationships in Substituted Analogues

The electronic properties of substituents on the benzylidene ring play a crucial role in determining the reactivity of this compound analogues. The presence of electron-withdrawing groups, such as a nitro substituent, can significantly increase the electrophilicity of the molecule. bibliotekanauki.pl Conversely, electron-releasing groups, like dimethylamino and methoxy (B1213986) substituents, tend to decrease electrophilicity and increase the electronic chemical potential. bibliotekanauki.pl

These substituent effects have been systematically studied in the context of [3+2] cycloaddition reactions. For instance, in the reaction of benzonitrile (B105546) N-oxide with substituted benzylideneanilines, the presence of electron-releasing groups on the benzylideneaniline (B1666777) was found to make the reaction more facile compared to the unsubstituted version. bibliotekanauki.plicm.edu.pl Interestingly, electron-withdrawing nitro substituents induced minimal changes in the energy profile of the reaction, which aligns with experimentally observed reaction rates. bibliotekanauki.plicm.edu.pl

The table below summarizes the effect of different substituents on the electronic properties of benzylideneaniline derivatives, providing insight into how similar substitutions might influence the reactivity of this compound analogues.

| Substituent | Electronic Effect | Impact on Electrophilicity | Impact on Nucleophilicity |

| Dimethylamino | Electron-releasing | Decreases | Increases |

| Methoxy | Electron-releasing | Decreases | Increases |

| Nitro | Electron-withdrawing | Increases | Decreases |

This table is based on data from the study of substituted benzylideneanilines and serves as an illustrative example of substituent effects. bibliotekanauki.pl

Comparative Reactivity Studies with Related Alpha,Beta-Unsaturated Nitriles and Ketones

The reactivity of this compound is characteristic of α,β-unsaturated carbonyl compounds, which are known to act as Michael acceptors. This reactivity is attributed to the electron-withdrawing nature of the carbonyl and nitrile groups, which polarizes the carbon-carbon double bond, making the β-carbon susceptible to nucleophilic attack. masterorganicchemistry.com

In comparison to other α,β-unsaturated systems, the presence of both a ketone and a nitrile group in this compound enhances its electrophilic character. The reactivity of α,β-unsaturated ketones and nitriles in Michael additions is well-documented, where they readily react with a variety of nucleophiles. rsc.orgorganic-chemistry.org The rate of these 1,4-addition reactions is dependent on the stability of the resulting enolate intermediate. masterorganicchemistry.com

Studies comparing the reactivity of different Michael acceptors have shown that the potency of these compounds can be significantly influenced by their chemical structure. For example, in a series of benzylidene-alkanones and -cycloalkanones, the presence of an ortho-hydroxyl group on the benzylidene ring was found to profoundly increase their potency as inducers of phase 2 enzymes, which protect against carcinogenesis. nih.gov This enhancement in potency correlated with a more rapid reaction rate with sulfhydryl groups. nih.gov

The table below presents a comparison of the second-order reaction rate constants of two related α,β-unsaturated ketones with various thiols, illustrating the impact of an ortho-hydroxyl group on reactivity.

| Thiol Compound | 2,5-bis(benzylidene)cyclopentanone (k₂) | 2,5-bis(2-hydroxybenzylidene)cyclopentanone (k₂) | Fold Increase |

| Glutathione | 13.9 | 136 | 9.8 |

| Dithiothreitol | 16.2 | 162 | 10.0 |

| Dithioerythritol | 20.7 | 262 | 12.7 |

This data is from a study on benzylidene-cycloalkanones and highlights the significant effect of ortho-hydroxylation on reactivity with sulfhydryl groups. nih.gov

Strategic Applications of 2 Benzylidene 3 Oxobutanenitrile in Organic Synthesis and Chemical Biology

Utility as Precursors for Diverse Heterocyclic Scaffoldsrsc.orgmdpi.comkit.edunih.govresearchgate.net

The unique structural arrangement of 2-benzylidene-3-oxobutanenitrile, possessing both electrophilic and nucleophilic centers, renders it a versatile starting material for the synthesis of a wide array of heterocyclic compounds. The presence of a 1,3-dicarbonyl-like moiety and an activated alkene makes it susceptible to a variety of cyclization and condensation reactions.

Synthesis of Pyrazole (B372694) and Fused Pyrazole Derivativesmdpi.comnih.govorganic-chemistry.orgnih.govrsc.org

The reaction of 1,3-dicarbonyl compounds or their synthetic equivalents, such as this compound, with hydrazine (B178648) derivatives is a classical and efficient method for the construction of the pyrazole ring. nih.gov The reaction proceeds through a condensation mechanism, followed by cyclization and dehydration to afford the aromatic pyrazole core.

Furthermore, the reactivity of this scaffold can be extended to the synthesis of fused pyrazole systems. For instance, pyrazolo[1,5-a]pyrimidines can be synthesized from the reaction of β-ketonitriles with aminopyrazoles. mdpi.com This approach allows for the construction of more complex heterocyclic frameworks with potential applications in medicinal chemistry. rsc.org A study on pyridine-2,6-bis(2-benzylidene-3-oxopropanenitrile) demonstrated its utility in synthesizing fused pyrazolo[3,4-b]pyridine derivatives through a three-component one-pot reaction. researchgate.net

| Precursor(s) | Reagent(s) | Product(s) | Ref. |

| Pyridine-2,6-bis(2-benzylidene-3-oxopropanenitrile), Benzaldehyde (B42025), 3-Phenyl-1H-pyrazol-5-amine | DMF | Fused Pyrazolo[3,4-b]pyridine derivative | researchgate.net |

| β-Ketonitriles, Aminopyrazoles | - | Pyrazolo[1,5-a]pyrimidines | mdpi.com |

Formation of Pyrrole (B145914) Derivatives and Polyhydroxyalkylated Pyrrolesrsc.orgorganic-chemistry.orgntu.edu.sgnih.gov

The synthesis of pyrrole derivatives can be achieved through various strategies involving this compound and related α,β-unsaturated carbonyl compounds. rsc.orgorganic-chemistry.org One common approach is the Paal-Knorr synthesis, which involves the reaction of a 1,4-dicarbonyl compound with a primary amine. rsc.org The dicarbonyl functionality within this compound can be unmasked or modified to facilitate this transformation.

A one-pot, three-component reaction between α-hydroxyketones, 3-oxobutanenitrile (B1585553), and anilines has been developed to produce a variety of pyrrole-based drug candidates. ntu.edu.sg While this method does not directly use this compound, it highlights the utility of the core 3-oxobutanenitrile structure in pyrrole synthesis.

| Precursor(s) | Reagent(s) | Catalyst/Conditions | Product | Ref. |

| α-Hydroxyketones, 3-Oxobutanenitrile, Anilines | - | Acetic acid | Polysubstituted pyrroles | ntu.edu.sg |

| 2,5-Dimethoxytetrahydrofuran, Amines | - | Iron(III) chloride, Water | N-substituted pyrroles | organic-chemistry.org |

Access to Other Nitrogen- and Oxygen-Containing Heterocycleskit.edunih.govresearchgate.net

The versatile reactivity of this compound allows for its use in the synthesis of a variety of other nitrogen- and oxygen-containing heterocycles. kit.edunih.gov The presence of the α,β-unsaturated ketone system and the nitrile group provides multiple reaction sites for cyclization reactions.

For example, reaction with binucleophiles can lead to the formation of six-membered rings. A study on a related compound, pyridine-2,6-bis((E)-2-benzylidene-3-oxopropanenitrile), demonstrated its reaction with various nitrogen binucleophiles to yield pyrimidine (B1678525) and isoxazole (B147169) derivatives. researchgate.net The reaction with 2-aminobenzimidazole, for instance, resulted in the formation of a fused 4H-pyrimido[1,2-a]benzimidazole derivative. researchgate.net

The synthesis of oxygen-containing heterocycles is also feasible. For instance, the dicarbonyl moiety can participate in reactions leading to the formation of furans or pyrans under appropriate conditions.

| Precursor | Reagent | Product | Ref. |

| Pyridine-2,6-bis((E)-2-benzylidene-3-oxopropanenitrile) | Hydrazine hydrate (B1144303) | Pyrazole derivative | researchgate.net |

| Pyridine-2,6-bis((E)-2-benzylidene-3-oxopropanenitrile) | Hydroxylamine hydrochloride | Isoxazole derivative | researchgate.net |

| Pyridine-2,6-bis((E)-2-benzylidene-3-oxopropanenitrile) | 2-Aminobenzimidazole | 4H-pyrimido[1,2-a]benzimidazole derivative | researchgate.net |

Role in Advanced Bioconjugation Chemistrynih.govacs.orgnih.gov

While the direct application of this compound in advanced bioconjugation chemistry is not extensively documented in scientific literature, its chemical structure as an α,β-unsaturated carbonyl compound suggests a potential role in this field. youtube.comnih.gov These compounds are known Michael acceptors and can react with nucleophilic residues on biomolecules, such as the thiol group of cysteine. nih.govacs.orgresearchgate.net

Cysteine Functionalization Methodologies for Targeted Modificationnih.govacs.orgnih.govresearchgate.net

The thiol group of cysteine is a common target for covalent modification of proteins due to its high nucleophilicity. researchgate.net Acrylonitrile-based Michael acceptors, activated by electron-withdrawing groups, have been reported as a class of compounds for cysteine functionalization. nih.govacs.orgnih.gov The reaction proceeds via a Michael addition of the cysteine thiol to the activated double bond.

Although specific studies employing this compound for this purpose are not available, its α,β-unsaturated ketone and nitrile functionalities make it a potential candidate for such modifications. The reactivity of the Michael acceptor can be tuned by the nature of the substituents on the aromatic ring, potentially allowing for the design of reversible or irreversible covalent inhibitors. nih.govnih.gov

Contributions to Protein Modification Strategiesnih.govacs.orgnih.govresearchgate.net

The ability to selectively modify proteins is a cornerstone of chemical biology. Covalent protein modification strategies often rely on the reaction of specific amino acid residues with reactive chemical probes. Given the reactivity of α,β-unsaturated carbonyls towards cysteine, this compound could potentially be developed into a tool for protein modification. nih.govacs.orgnih.govresearchgate.net

The development of such a strategy would require careful optimization of reaction conditions to ensure selectivity for cysteine over other nucleophilic residues and to maintain the biological activity of the modified protein. The versatility of the this compound scaffold could allow for the introduction of various reporter groups, such as fluorophores or affinity tags, onto proteins.

Development of Novel Molecular Scaffolds for Chemical Biology Probes

The quest for novel molecular scaffolds is a cornerstone of chemical biology, providing the fundamental frameworks for the design and synthesis of probes to interrogate and manipulate biological systems. In this context, this compound has emerged as a versatile and highly valuable starting material. Its inherent chemical reactivity, arising from the presence of multiple functional groups including an α,β-unsaturated ketone, a nitrile group, and a modifiable aromatic ring, allows for its elaboration into a diverse array of complex molecular architectures. These scaffolds form the basis for the development of a new generation of chemical biology probes.

The strategic functionalization of the this compound core enables the systematic exploration of chemical space, a critical aspect in the discovery of probes with high affinity and selectivity for their biological targets. Researchers have successfully utilized this compound in various synthetic transformations, including multicomponent reactions, to rapidly generate libraries of structurally diverse molecules. mdpi.com This approach is particularly powerful for identifying novel bioactive compounds that can be further optimized into potent chemical biology tools.

A significant area of application for scaffolds derived from this compound and its close analogs is in the fight against antimicrobial resistance. nih.govrsc.org The development of novel antibacterial agents is a pressing global health challenge, and the unique structural features of these compounds make them promising candidates. For instance, derivatives of the closely related 2-benzylidene-3-oxobutanamide have been synthesized and shown to exhibit significant activity against multidrug-resistant bacterial strains. nih.govrsc.org In these scaffolds, the α,β-unsaturated ketone moiety is thought to play a crucial role in their mechanism of action.

Detailed research findings have highlighted the potential of these scaffolds in targeting resilient pathogens. A study focused on the synthesis and evaluation of 2-benzylidene-3-oxobutanamide derivatives identified several compounds with potent antibacterial activity against methicillin-resistant Staphylococcus aureus (MRSA) and multidrug-resistant Acinetobacter baumannii (MDR-AB). nih.gov The modular nature of the synthesis allows for the introduction of various substituents on the benzylidene ring, enabling a systematic investigation of structure-activity relationships and the optimization of antibacterial potency.

The versatility of the this compound framework extends beyond antibacterial applications. The ability to construct diverse heterocyclic systems, such as dihydropyridines, from this precursor opens up avenues for developing probes for a wide range of biological targets. wjpmr.comresearchgate.net Dihydropyridine scaffolds, for example, are well-known for their interaction with calcium channels and have been explored for various therapeutic applications. wjpmr.comresearchgate.net By employing this compound in multicomponent reactions, libraries of dihydropyridine-based compounds can be generated for screening against different biological targets, facilitating the discovery of novel probes for studying ion channel function and other cellular processes.

Future Research Directions and Emerging Challenges in 2 Benzylidene 3 Oxobutanenitrile Chemistry

Development of Novel Catalytic Transformations and Asymmetric Synthesis

The development of efficient and selective catalytic transformations is paramount for unlocking the synthetic potential of 2-benzylidene-3-oxobutanenitrile. A primary focus in this area is the advancement of asymmetric catalysis to access chiral molecules, which are of significant interest in medicinal chemistry and materials science.

Future research will likely concentrate on organocatalysis, leveraging the success seen with related Michael acceptors. beilstein-journals.org Chiral amines, squaramides, and phosphoric acids have proven effective in promoting a variety of asymmetric additions to similar substrates. rsc.orgrsc.org The challenge lies in designing catalysts that can effectively control the stereochemistry around the sterically hindered quaternary carbon center that would be formed in many potential reactions of this compound.

Moreover, the exploration of transition-metal catalysis presents a promising avenue. Catalytic systems based on palladium, rhodium, copper, and other metals could enable a host of novel transformations, including asymmetric hydrogenations, conjugate additions of organometallic reagents, and cycloaddition reactions. A significant challenge will be to manage the reactivity of the multiple functional groups present in the molecule to achieve high chemo- and stereoselectivity.

Recent advances in the asymmetric synthesis of pharmacologically relevant nitrogen heterocycles through stereoselective aza-Michael reactions highlight a potential direction. rsc.org Applying similar organocatalytic strategies to this compound could lead to the synthesis of novel chiral nitrogen-containing compounds.

Exploration of Unprecedented Reaction Architectures and Mechanistic Pathways

The unique electronic and steric properties of this compound make it an ideal candidate for the exploration of novel reaction cascades and multicomponent reactions. Designing one-pot syntheses that form multiple bonds and stereocenters in a single operation is a key goal for improving synthetic efficiency.

Future work should aim to design cascade reactions initiated by the Michael addition to the β-position, followed by intramolecular cyclizations. This could provide rapid access to complex heterocyclic frameworks. For instance, the use of bifunctional reagents could trigger a domino sequence leading to polycyclic structures.

A significant challenge in this area is the elucidation of the underlying mechanistic pathways. A thorough understanding of the reaction intermediates and transition states is crucial for optimizing reaction conditions and catalyst design. This will require a combination of experimental techniques, such as in-situ spectroscopy, and computational studies.

The synthesis of pyrrole-based drug candidates from 3-oxobutanenitrile (B1585553) and other components showcases the potential of this core structure in multicomponent reactions to build complex and biologically relevant molecules. mdpi.com Similar strategies employing this compound could be a fruitful area of investigation.

Advanced Computational Modeling for Enhanced Predictive Reactivity and Selectivity

Computational chemistry, particularly Density Functional Theory (DFT), is poised to play a pivotal role in accelerating the development of this compound chemistry. DFT calculations can provide deep insights into reaction mechanisms, predict the feasibility of proposed transformations, and guide the rational design of catalysts.

Future research should focus on building accurate computational models to predict the reactivity and selectivity of this compound in various reactions. This includes calculating global and local reactivity descriptors to understand its electrophilic and nucleophilic character. scielo.org.mx For instance, DFT studies have been successfully used to elucidate the molecular mechanism of [3+2] cycloaddition reactions of related nitroalkenes, providing a framework for studying similar reactions with this compound. nih.govresearchgate.netnih.gov

A key challenge is the accurate modeling of solvent effects and the influence of catalysts on the reaction energetics. The development of more sophisticated computational methods that can handle these complexities will be essential. Furthermore, the use of machine learning algorithms trained on computational and experimental data could lead to powerful predictive tools for reaction outcomes.

Table 1: Examples of DFT Studies on Related Michael Acceptors

| Reaction Type | Michael Acceptor | Computational Method | Key Findings |

| [3+2] Cycloaddition | Nitroethene | DFT | Proceeds via a one-step, asynchronous mechanism. nih.govresearchgate.netnih.gov |

| [3+2] Cycloaddition | β-Phosphorylated Nitroethenes | DFT (M062X/6-31+G(d)) | The reaction is polar in nature and follows a one-step mechanism. mdpi.com |

| [3+2] Cycloaddition | Disubstituted-3-Benzylidene Succinimide | DFT (M06/6-311G(d,p)) | The reaction is kinetically controlled and proceeds via a concerted [3+2] addition. researchgate.net |

| Enzyme Catalysis | Dihydrouracil | DFT | Elucidation of the multi-step enzymatic reaction mechanism. rsc.org |

This table presents data from computational studies on compounds structurally related to this compound to illustrate the potential of DFT in understanding reaction mechanisms.

Expanding the Synthetic Scope to Complex and Multifunctional Molecular Architectures

A major goal of future research is to establish this compound as a versatile building block for the synthesis of complex and biologically active molecules. Its array of functional groups provides multiple handles for diversification and the introduction of molecular complexity.

Research should be directed towards the synthesis of natural product analogues and novel pharmaceutical scaffolds. The α,β-unsaturated ketone moiety, for example, is a common feature in many bioactive compounds and can be a target for various transformations. nih.gov The nitrile group can be hydrolyzed to a carboxylic acid or an amide, or reduced to an amine, opening up further avenues for functionalization.

A significant challenge will be to develop synthetic strategies that are both efficient and scalable. The ability to readily access a diverse library of derivatives is crucial for structure-activity relationship (SAR) studies in drug discovery. The synthesis of 2-benzylidene-3-oxobutanamide derivatives with antibacterial activity demonstrates the potential of this molecular scaffold in medicinal chemistry. nih.govrsc.org

Table 2: Synthesis of Biologically Relevant Molecules from Related Starting Materials

| Starting Material | Synthetic Transformation | Product Class | Potential Application | Reference |

| 3-Oxobutanenitrile | Three-component reaction | Pyrrole (B145914) derivatives | COX-2 inhibitors, Antituberculosis agents | mdpi.com |

| Benzaldehyde (B42025) and Acetoacetamide | Knoevenagel condensation | 2-Benzylidene-3-oxobutanamide derivatives | Antibacterial agents | nih.govrsc.org |

| Aromatic aldehydes and Malononitrile (B47326) | Knoevenagel condensation | Benzylidenemalononitrile derivatives | Anticancer, Antifungal, Antibacterial | nih.gov |

This table highlights the utility of precursors and analogues of this compound in the synthesis of complex and potentially bioactive molecules.

Integration with Automated Synthesis and Flow Chemistry Methodologies

The integration of this compound chemistry with automated synthesis and flow chemistry platforms represents a significant step towards more efficient and reproducible chemical synthesis. These technologies offer numerous advantages, including precise control over reaction parameters, enhanced safety, and the potential for high-throughput screening of reaction conditions and catalysts.

Future research should focus on adapting key transformations involving this compound to flow chemistry setups. This will require the development of robust and reliable protocols that can be readily automated. The use of packed-bed reactors with immobilized catalysts or reagents could further enhance the efficiency and sustainability of these processes.

A challenge in this area is the potential for clogging of flow reactors, particularly in reactions that produce solid byproducts or products. Careful optimization of reaction conditions and reactor design will be necessary to overcome this issue. The ultimate goal is to develop fully automated platforms that can synthesize, purify, and analyze derivatives of this compound with minimal human intervention.

Q & A

Q. What are the standard synthetic protocols for 2-benzylidene-3-oxobutanenitrile, and how do reaction conditions influence yield and purity?

Methodological Answer: The compound is typically synthesized via Knoevenagel condensation between benzaldehyde derivatives and 3-oxobutanenitrile under basic conditions (e.g., using piperidine or ammonium acetate as catalysts). Solvent choice (e.g., ethanol, toluene, or DMF) significantly impacts reaction kinetics and product purity. For example, polar aprotic solvents like DMF may accelerate the reaction but complicate purification due to high boiling points. Post-synthesis purification often involves recrystallization from ethanol or column chromatography using silica gel (60–200 mesh). Yield optimization requires monitoring reaction time and temperature (typically 60–80°C) to avoid side products like dimerization .

Q. What analytical techniques are most reliable for characterizing this compound?

Methodological Answer:

- NMR Spectroscopy: and NMR are critical for confirming the α,β-unsaturated nitrile structure. The vinylic proton (CH=C) typically appears as a singlet at δ 7.8–8.2 ppm, while the nitrile group (C≡N) is observed at δ 115–120 ppm in NMR.

- FT-IR: Strong absorption bands at ~2220 cm (C≡N stretch) and ~1680 cm (conjugated C=O stretch) are diagnostic.

- HPLC-PDA: Useful for purity assessment, especially when detecting trace impurities from incomplete condensation reactions. A C18 column with a methanol/water mobile phase (70:30 v/v) is recommended .

Q. How should researchers handle safety concerns related to this compound?

Methodological Answer: The compound’s safety profile is understudied, but structural analogs (e.g., nitriles) suggest potential toxicity. Key precautions:

- Use PPE (gloves, goggles, lab coat) to avoid skin/eye contact.

- Work in a fume hood to prevent inhalation of fine particulates.

- Store at 2–8°C in airtight containers to minimize degradation.

- In case of exposure, rinse affected areas with water and seek medical evaluation. Safety protocols from structurally similar nitriles (e.g., 2-benzylidenepropanedinitrile) should be adapted .

Advanced Research Questions

Q. How can computational chemistry aid in optimizing reaction pathways for this compound derivatives?

Methodological Answer:

- DFT Calculations: Use Gaussian or ORCA software to model transition states and electron density maps. For example, B3LYP/6-31G(d) basis sets can predict regioselectivity in Knoevenagel condensations.

- Molecular Dynamics (MD): Simulate solvent effects on reaction kinetics. Polar solvents stabilize the enolate intermediate, reducing activation energy.

- QSAR Modeling: Correlate substituent effects (e.g., electron-withdrawing groups on the benzylidene ring) with bioactivity for targeted applications .

Q. How do substituents on the benzylidene ring influence the compound’s electronic properties and reactivity?

Methodological Answer:

- Electron-Withdrawing Groups (EWGs): Nitro or cyano substituents increase electrophilicity at the α-carbon, enhancing nucleophilic attack in Michael addition reactions.

- Electron-Donating Groups (EDGs): Methoxy or alkyl groups reduce conjugation, shifting UV-Vis absorption maxima (λ_max) by 10–20 nm.

- Experimental Validation: Use cyclic voltammetry to measure redox potentials and correlate with substituent Hammett constants (σ). For example, a nitro group increases the compound’s oxidation potential by ~0.3 V compared to a methyl group .

Q. What strategies resolve contradictions in reported bioactivity data for this compound analogs?

Methodological Answer:

- Data Harmonization: Cross-validate assays (e.g., antimicrobial activity via MIC vs. time-kill curves) to account for methodological variability.

- Batch Analysis: Test multiple synthetic batches to rule out impurity-driven artifacts.

- Meta-Analysis: Use statistical tools (e.g., ANOVA or Bayesian inference) to identify outliers in published IC values. For example, discrepancies in cytotoxicity data may arise from cell line-specific metabolic pathways .

Q. How can cross-disciplinary approaches enhance applications of this compound in materials science?

Methodological Answer:

- Photopolymerization: Investigate UV-induced crosslinking for photoresist materials. The α,β-unsaturated nitrile moiety acts as a radical acceptor.

- Coordination Chemistry: Screen transition metals (e.g., Cu(II), Fe(III)) for complexation to develop redox-active catalysts.

- Supramolecular Assembly: Study self-assembly in nonpolar solvents (e.g., hexane) using SAXS or TEM to explore nanostructure formation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.